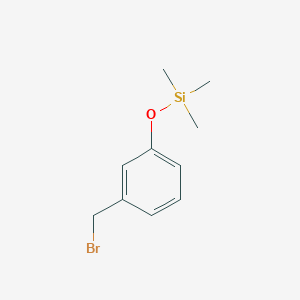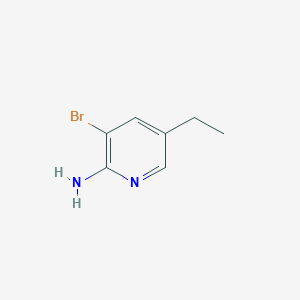
3-Bromo-5-ethylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-ethylpyridin-2-amine: is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, an ethyl group at the fifth position, and an amino group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylpyridin-2-amine can be achieved through several methods. One common method involves the bromination of 3-ethylpyridin-2-amine using N-bromosuccinimide (NBS) in a solvent such as 1,4-dioxane and water at 0°C . The reaction typically takes about 2 hours to complete.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-ethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Arylboronic acids: Used in Suzuki-Miyaura coupling reactions.
Palladium catalysts: Often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed:
Substituted Pyridines: Products formed from substitution reactions.
Pyridine Derivatives: Products formed from coupling reactions with arylboronic acids.
Applications De Recherche Scientifique
3-Bromo-5-ethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: May be used in the development of pharmaceutical compounds.
Industry: Used in the production of various chemical intermediates and materials
Mécanisme D'action
The specific mechanism of action for 3-Bromo-5-ethylpyridin-2-amine is not well-documented. like other pyridine derivatives, it may interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence molecular targets and pathways, potentially leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-5-bromo-3-methylpyridine
- 3-Bromo-5-methylpyridin-2-amine
- 5-Bromo-2-methylpyridin-3-amine
Comparison: 3-Bromo-5-ethylpyridin-2-amine is unique due to the presence of an ethyl group at the fifth position, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness can make it a valuable compound in specific chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
3-bromo-5-ethylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-6(8)7(9)10-4-5/h3-4H,2H2,1H3,(H2,9,10) |
Clé InChI |
QFEJCZVFVPLJCN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(N=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


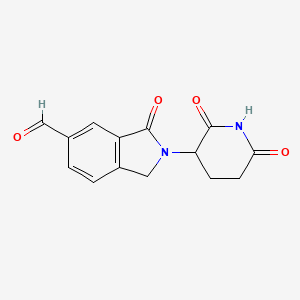
amine hydrochloride](/img/structure/B13455108.png)

![{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid](/img/structure/B13455114.png)

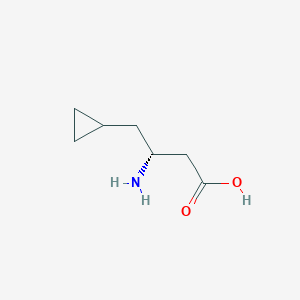

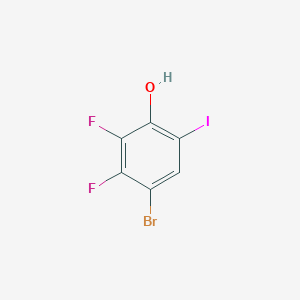
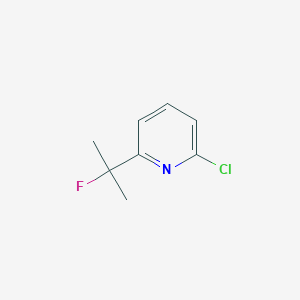

![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
